4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is a halogenated organic compound with the molecular formula C15H9BrO and a molecular weight of 285.14 g/mol . This compound is an intermediate in the preparation of Nortriptyline metabolites . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one can be achieved through a multi-step process. One common method involves the bromination of 5H-dibenzo[a,d]cyclohepten-5-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to various receptors and enzymes . The compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one can be compared with other similar compounds, such as:
5H-Dibenzo[a,d]cyclohepten-5-one: This compound lacks the bromine atom and has different chemical reactivity and biological activity.
10-Bromo-5H-dibenzo[a,d]cyclohepten-5-one: This compound has a bromine atom at a different position, leading to variations in its chemical and biological properties.
5H-Dibenzo[a,d]cyclohepten-5-one oxime:
Eigenschaften
Molekularformel |
C15H9BrO |
---|---|
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
4-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one |
InChI |
InChI=1S/C15H9BrO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-9H |
InChI-Schlüssel |
GSWSPZQKWVGMPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C2=O)C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.